![molecular formula C19H22N2 B1212513 地昔帕明 CAS No. 303-54-8](/img/structure/B1212513.png)
地昔帕明
科学研究应用
Pharmacological Properties
Depramine functions primarily as a non-selective monoamine reuptake inhibitor , increasing the availability of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft by blocking their reuptake. This mechanism is similar to that of other tricyclic antidepressants (TCAs), although Depramine exhibits a more pronounced effect on norepinephrine levels than on serotonin.
Chemical Structure :
- Chemical Formula : C19H22N2
- CAS Number : 303-54-8
Historical Context and Clinical Trials
Depramine was initially investigated in the 1960s for its antidepressant effects. Early clinical trials suggested that it could be effective in treating depression; however, serious side effects such as cardiac arrhythmias and seizures led to its withdrawal from the market by the 1980s. Despite this, Depramine remains a point of reference for developing newer and safer norepinephrine reuptake inhibitors.
Mood Disorders
Depramine's primary application has been in the treatment of mood disorders, particularly depression. Its ability to inhibit the reuptake of norepinephrine suggests that it could enhance mood regulation. However, due to safety concerns, it is not commonly used in current clinical practice.
Attention Deficit Hyperactivity Disorder (ADHD)
Some studies have explored Depramine's effects on ADHD symptoms. While evidence remains inconclusive, its role as a norepinephrine reuptake inhibitor may provide a basis for further research into its efficacy for this condition.
Parkinson's Disease
Research indicates that Depramine may have beneficial effects on patients with Parkinson's disease by decreasing autonomic arousal responses. This suggests potential applications in managing certain symptoms associated with Parkinson's.
Cognitive Effects
Depramine has been shown to interact with acetylcholine systems by inhibiting acetylcholinesterase activity. This interaction may lead to cognitive enhancements or side effects commonly associated with anticholinergic activity.
Comparative Analysis with Other Tricyclic Antidepressants
The following table compares Depramine with other well-known tricyclic antidepressants:
Compound Name | Chemical Structure | Primary Action | Unique Features |
---|---|---|---|
Imipramine | C19H24N2 | Norepinephrine and serotonin reuptake inhibitor | First marketed TCA; broader clinical use |
Clomipramine | C19H21ClN2 | Norepinephrine and serotonin reuptake inhibitor | Potent serotonergic activity |
Nortriptyline | C18H21N | Norepinephrine reuptake inhibitor | Fewer side effects; less sedating |
Lofepramine | C19H20ClN2 | Norepinephrine reuptake inhibitor | Less cardiotoxic; used in treatment-resistant depression |
Depramine | C19H22N2 | Norepinephrine reuptake inhibitor | Historical significance; potential in ADHD and Parkinson's |
作用机制
丙咪嗪主要通过抑制去甲肾上腺素和血清素的再摄取而发挥作用,从而导致突触间隙中这些神经递质的水平升高。这种抑制增强了神经传递,并有助于其抗抑郁作用。 丙咪嗪还与各种受体相互作用,包括组胺-H1、α-1肾上腺素和毒蕈碱受体,这解释了其镇静、降压和抗胆碱能作用 .
准备方法
化学反应分析
反应类型
丙咪嗪会经历几种类型的化学反应,包括:
氧化: 丙咪嗪可以被氧化形成各种代谢产物。
还原: 还原反应可以改变丙咪嗪分子上的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用锂铝氢化物和硼氢化钠等还原剂。
取代: 取代反应可能涉及卤素或烷基化剂等试剂.
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羟基化代谢产物,而还原可以产生胺衍生物 .
相似化合物的比较
丙咪嗪在结构和功能上与其他三环类抗抑郁药(如丙咪嗪和去甲丙咪嗪)相似。 它在特异性抑制乙酰胆碱酯酶和镁离子-三磷酸腺苷酶活性方面是独一无二的 . 类似的化合物包括:
丙咪嗪: 另一种用于治疗抑郁症和遗尿症的三环类抗抑郁药。
去甲丙咪嗪: 丙咪嗪的代谢产物,具有类似的抗抑郁特性
丙咪嗪独特的药理学特性使其成为具有研究价值的化合物,尽管它没有商业用途。
生物活性
Depramine, also known as desipramine, is a tricyclic antidepressant (TCA) primarily used in the treatment of depression and various anxiety disorders. Its pharmacological profile includes selective norepinephrine reuptake inhibition, with some activity on serotonin reuptake and adrenergic receptors. This article delves into the biological activity of Depramine, encompassing its mechanisms of action, effects on neurotransmitter systems, immune modulation, and clinical implications based on diverse research findings.
Depramine's primary mechanism involves the inhibition of norepinephrine reuptake at the presynaptic neuron, leading to increased levels of norepinephrine in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, Depramine exhibits weak serotonin reuptake inhibition, which may contribute to its efficacy in treating depression.
Pharmacokinetics:
- Bioavailability: 60–70%
- Protein Binding: Approximately 91%
- Metabolism: Primarily in the liver via CYP2D6
- Half-life: 12–30 hours
- Excretion: Urine (70%), feces
Neurotransmitter Modulation
Research indicates that Depramine significantly influences various neurotransmitter systems. A study comparing Depramine with other compounds showed that it did not alter the spontaneous firing rate of Purkinje neurons but did affect inhibitory responses to gamma-aminobutyric acid (GABA), suggesting a nuanced role in modulating neuronal excitability and synaptic transmission .
Immune System Interaction
Depramine has been shown to interact with immune functions. Specifically, a study demonstrated that desmethylimipramine (DMI), a metabolite of Depramine, reversibly inhibits natural killer (NK) cell activity at clinically relevant concentrations. This finding underscores the potential immunomodulatory effects of Depramine, which may have implications for patients with mood disorders who are also facing immune challenges .
Efficacy in Depression and Anxiety Disorders
Depramine is primarily indicated for:
- Major depressive disorder
- Attention-deficit hyperactivity disorder (ADHD)
- Neuropathic pain
- Obsessive-compulsive disorder (OCD)
Clinical studies have shown that while Depramine is effective for acute depressive episodes, its long-term efficacy remains debated due to potential side effects and withdrawal symptoms upon discontinuation .
Side Effects
Common side effects associated with Depramine include:
- Constipation
- Dizziness
- Weight gain
- Increased appetite
- Agitation and anxiety
- Hallucinations or mania in rare cases
These side effects necessitate careful monitoring, particularly in vulnerable populations such as the elderly or those with concurrent health issues .
Case Studies and Research Findings
Several case studies highlight the clinical application and challenges associated with Depramine:
- Case Study on Overdose Management : A report described patients who exhibited severe side effects from high concentrations of imipramine and nortriptyline. Upon reducing dosages, significant improvements were noted, emphasizing the importance of monitoring blood levels when prescribing TCAs like Depramine .
- Longitudinal Study on Efficacy : A systematic review indicated that while short-term benefits from Depramine are evident in treating depression, concerns regarding long-term use persist due to adverse effects and withdrawal symptoms .
Summary Table of Biological Activity
Aspect | Details |
---|---|
Primary Action | Norepinephrine reuptake inhibition |
Secondary Action | Weak serotonin reuptake inhibition |
Key Effects | Modulates neurotransmitter activity; affects immune function |
Common Side Effects | Constipation, dizziness, weight gain, agitation |
Clinical Uses | Depression, ADHD, neuropathic pain, OCD |
属性
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-13H,7,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBYHZACPPSJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58262-51-4 (hydrochloride), 72629-48-2 (fumarate[1:1]) | |
Record name | Depramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90184388 | |
Record name | Depramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303-54-8 | |
Record name | Depramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Depramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Depramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C3T28736 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。